molecular formula C14H14O3 B11876424 2-tert-Butyl-4-oxo-4H-1-benzopyran-8-carbaldehyde CAS No. 94127-37-4

2-tert-Butyl-4-oxo-4H-1-benzopyran-8-carbaldehyde

Cat. No.: B11876424
CAS No.: 94127-37-4
M. Wt: 230.26 g/mol
InChI Key: UZJPXBJSYNZFBV-UHFFFAOYSA-N
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Description

2-tert-Butyl-4-oxo-4H-1-benzopyran-8-carbaldehyde is a chemical compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butyl-4-oxo-4H-1-benzopyran-8-carbaldehyde can be achieved through various synthetic routes. One common method involves the Knoevenagel condensation reaction. In this reaction, 4-oxo-4H-1-benzopyran-3-carbaldehyde is reacted with tert-butyl acetoacetate in the presence of a base such as piperidine . The reaction is typically carried out at room temperature and yields the desired product with high efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as employing ionic liquids as solvents, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-tert-Butyl-4-oxo-4H-1-benzopyran-8-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The tert-butyl group can undergo substitution reactions with nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed

    Oxidation: 2-tert-Butyl-4-oxo-4H-1-benzopyran-8-carboxylic acid.

    Reduction: 2-tert-Butyl-4-oxo-4H-1-benzopyran-8-methanol.

    Substitution: Various substituted benzopyran derivatives depending on the nucleophile used.

Scientific Research Applications

2-tert-Butyl-4-oxo-4H-1-benzopyran-8-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-tert-Butyl-4-oxo-4H-1-benzopyran-8-carbaldehyde involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or receptors, leading to its observed biological effects. For example, it has been shown to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases . The exact molecular pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-tert-Butyl-4-oxo-4H-1-benzopyran-8-carbaldehyde is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

94127-37-4

Molecular Formula

C14H14O3

Molecular Weight

230.26 g/mol

IUPAC Name

2-tert-butyl-4-oxochromene-8-carbaldehyde

InChI

InChI=1S/C14H14O3/c1-14(2,3)12-7-11(16)10-6-4-5-9(8-15)13(10)17-12/h4-8H,1-3H3

InChI Key

UZJPXBJSYNZFBV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=O)C2=CC=CC(=C2O1)C=O

Origin of Product

United States

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